REACTION_CXSMILES
|
Cl[C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[NH2:11][C:12]1[CH:13]=[C:14]2[C:19](=[CH:20][CH:21]=1)[N:18]=[CH:17][CH:16]=[CH:15]2>>[N:18]1[C:19]2[C:14](=[CH:13][C:12]([NH:11][C:2]3[C:3]([C:4]([OH:6])=[O:5])=[CH:7][CH:8]=[CH:9][N:10]=3)=[CH:21][CH:20]=2)[CH:15]=[CH:16][CH:17]=1
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Name
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|
Quantity
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1.5 g
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Type
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reactant
|
Smiles
|
ClC1=C(C(=O)O)C=CC=N1
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C2C=CC=NC2=CC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction was cooled
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Type
|
CUSTOM
|
Details
|
to give a brown solid
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Type
|
CUSTOM
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Details
|
used in the next step without further purification
|
Name
|
|
Type
|
|
Smiles
|
N1=CC=CC2=CC(=CC=C12)NC1=NC=CC=C1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |